N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-4-6-14(9-11)16(22)19-18-21-20-17(23-18)15-10-12(2)7-8-13(15)3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIRMEKQZHARQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylbenzoic acid hydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Oxadiazole Derivatives
The target compound shares structural similarities with several oxadiazole derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Substituent Position : The 2,5-dimethylphenyl group (shared with 5h ) may enhance lipophilicity compared to 2,4-dimethylphenyl (7e ) or chlorophenyl ( ).
- Oxadiazole Modifications : The thioxo group in ’s compound introduces sulfur, which may increase reactivity compared to the standard oxadiazole ring .
Key Observations :
- Physical State: The target compound is hypothesized to be a solid (based on analogs like 7e ), whereas 5h is a yellow oil due to its benzyl(methyl)amino and aldehyde groups .
- In contrast, 7e’s synthesis involves sulfanyl-thiazole coupling, which may require stricter conditions .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 306.36 g/mol. Its structure features an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may disrupt microtubule formation, which is crucial for cell division, thereby inducing apoptosis in cancer cells.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against multidrug-resistant pathogens. It targets bacterial cell membranes and inhibits essential metabolic pathways.
- Anti-inflammatory Effects : The oxadiazole moiety contributes to anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Anti-inflammatory | Modulates cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines. For example, IC50 values were reported in the low micromolar range against breast and colon cancer cells.
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key structural features and synthesis methods for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide?
- Structural Features : The compound contains a 1,3,4-oxadiazole ring fused with a 2,5-dimethylphenyl group and a 3-methylbenzamide moiety. The oxadiazole ring is critical for pharmacological activity, while the dimethylphenyl group enhances lipophilicity and stability .
- Synthesis : A common route involves cyclocondensation of 2,5-dimethylbenzohydrazide with 3-methylbenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux. Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction temperature (80–100°C) and solvent choice (e.g., DMF or dichloromethane) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 336.1345) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What are the preliminary biological screening protocols for this compound?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli using broth microdilution .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what are common by-products?
- Yield Optimization :
- Use of microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours conventional) .
- Solvent screening: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- By-Products : Hydrolysis of the oxadiazole ring under acidic conditions or incomplete cyclization leading to hydrazide intermediates. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical .
Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact bioactivity?
- Structure-Activity Relationship (SAR) :
- 2,5-Dimethylphenyl Group : Enhances metabolic stability compared to chlorophenyl analogs but reduces solubility .
- 3-Methylbenzamide : Substitution at the meta position improves target binding affinity vs. para-substituted derivatives .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines from the NCI-60 screening panel .
- Statistical Analysis : Apply ANOVA or non-linear regression models to validate dose-response curves .
Q. What advanced analytical techniques are used to study degradation pathways?
- Forced Degradation Studies :
- Photodegradation : Expose to UV light (254 nm) and analyze via LC-MS to identify photoproducts (e.g., ring-opened hydrazides) .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation kinetics using UPLC-PDA .
Methodological Tables
Table 1 : Comparative Bioactivity of Oxadiazole Derivatives
Table 2 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | DMF or DCM | Enhances solubility |
| Catalyst | POCl₃ (1.2 eq) | Prevents hydrolysis |
| Reaction Time | 4–6 hours (reflux) | Minimizes by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
